molecular formula C11H13BrFN3O B8166983 (5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone

(5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B8166983
M. Wt: 302.14 g/mol
InChI Key: RFCDMQGXPCQNMW-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone is a chemical compound featuring a bromo-fluoropyridine scaffold linked to a N-methylpiperazine group via a carbonyl linker. This specific architecture makes it a valuable building block in medicinal chemistry and drug discovery research. The presence of halogen atoms on the pyridine ring offers reactive sites for further synthetic modification via cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) . Compounds with similar piperazine and heteroaromatic motifs are frequently investigated for their potential biological activities. Research on analogous structures has shown that such compounds can serve as key intermediates in the development of novel therapeutic agents, including broad-spectrum antiviral inhibitors targeting filoviral entry and potent antibacterial agents that inhibit essential membrane transport proteins . This reagent is intended for use in laboratory research to support the synthesis and optimization of new chemical entities.

Properties

IUPAC Name

(5-bromo-2-fluoropyridin-3-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN3O/c1-15-2-4-16(5-3-15)11(17)9-6-8(12)7-14-10(9)13/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCDMQGXPCQNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(N=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Fluorination of Pyridine Derivatives

The 5-bromo-2-fluoropyridine scaffold is synthesized via sequential halogenation. Starting from 3-aminopyridine, bromination at position 5 using NBS\text{NBS} (N-bromosuccinimide) in CH3CN\text{CH}_3\text{CN} yields 5-bromopyridin-3-amine. Subsequent fluorination at position 2 employs DAST\text{DAST} (diethylaminosulfur trifluoride) under anhydrous conditions.

Reaction Conditions :

  • Bromination : NBS\text{NBS}, CH3CN\text{CH}_3\text{CN}, 60°C, 12 h (Yield: 78%)

  • Fluorination : DAST\text{DAST}, DCM\text{DCM}, −10°C to RT, 6 h (Yield: 65%)

Challenges :

  • Regioselective fluorination requires stringent temperature control to avoid polyhalogenation.

  • Purification via silica gel chromatography is critical to isolate the mono-fluorinated product.

Carbonyl Group Introduction

The carbonyl group is introduced via oxidation of a methyl group or through Friedel-Crafts acylation. However, the electron-deficient pyridine ring complicates Friedel-Crafts reactions. Instead, 3-bromo-2-fluoropyridine-5-carbaldehyde is oxidized to the carboxylic acid using KMnO4\text{KMnO}_4 in acidic media, followed by conversion to the acid chloride using SOCl2\text{SOCl}_2.

Reaction Sequence :

  • Oxidation: KMnO4\text{KMnO}_4, H2SO4\text{H}_2\text{SO}_4, 80°C, 8 h (Yield: 70%)

  • Acid Chloride Formation: SOCl2\text{SOCl}_2, reflux, 4 h (Quantitative)

Synthesis of the 4-Methylpiperazine Methanone Fragment

Direct Coupling via Nucleophilic Acyl Substitution

The patent CN114685401A outlines a scalable method for synthesizing piperazine methanones. Adapting this protocol, 1-chloroformyl-4-methylpiperazine hydrochloride reacts with 5-bromo-2-fluoropyridine-3-carbonyl chloride in the presence of triethylamine (Et3N\text{Et}_3\text{N}):

Procedure :

  • Dissolve 1-chloroformyl-4-methylpiperazine hydrochloride (1 equiv) in THF\text{THF}.

  • Add Et3N\text{Et}_3\text{N} (1.5 equiv) and 5-bromo-2-fluoropyridine-3-carbonyl chloride (1.1 equiv) dropwise at 0°C.

  • Stir at room temperature for 3 h.

  • Quench with H2O\text{H}_2\text{O}, extract with DCM\text{DCM}, dry (Na2SO4\text{Na}_2\text{SO}_4), and purify via column chromatography.

Yield : 88–92%
Purity : >94% (HPLC)

Advantages :

  • Avoids hazardous reagents like phosgene.

  • High reproducibility and short reaction time.

Alternative Method: Suzuki-Miyaura Coupling

Boronic Acid Preparation

A PMC study demonstrates Suzuki coupling for analogous pyridine derivatives. For this compound, 3-bromo-2-fluoropyridine-5-carbonyl chloride is coupled with 4-methylpiperazin-1-ylboronic acid under palladium catalysis:

Reaction Conditions :

  • Catalyst: Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (5 mol%)

  • Base: Na2CO3\text{Na}_2\text{CO}_3 (2 equiv)

  • Solvent: DME/H2O\text{DME/H}_2\text{O} (4:1)

  • Temperature: 90°C, 12 h

Yield : 76%
Limitations :

  • Requires synthesis of the boronic acid derivative, adding steps.

  • Sensitivity to oxygen necessitates inert atmosphere.

Comparative Analysis of Methods

Parameter Nucleophilic Acyl Substitution Suzuki Coupling
Yield88–92%76%
Reaction Time3 h12 h
Purification ComplexityModerate (column chromatography)High (HPLC)
ScalabilityExcellentModerate
Hazardous ReagentsNonePd catalysts

Key Findings :

  • Nucleophilic acyl substitution outperforms Suzuki coupling in yield and simplicity.

  • Transition-metal-free methods align with green chemistry principles.

Optimization and Troubleshooting

Solvent Selection

Tetrahydrofuran (THF) and dichloromethane (DCM) are optimal for acyl substitution, ensuring solubility without side reactions. Acetonitrile (MeCN\text{MeCN}) may induce premature hydrolysis of the acid chloride.

Stoichiometry Adjustments

A 10% excess of 5-bromo-2-fluoropyridine-3-carbonyl chloride (1.1 equiv) minimizes unreacted piperazine, enhancing yield.

Temperature Control

Maintaining 0°C during reagent addition prevents exothermic decomposition. Subsequent warming to RT ensures complete reaction .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

(5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between the target compound and its analogs, based on molecular features and available

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Key Features Reference
(5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone (Target) C₁₂H₁₄BrFN₃O 329.17 (calculated) 5-Bromo, 2-fluoro pyridine; 4-methylpiperazine Combines halogenated pyridine with a methylated piperazine group, likely influencing solubility and binding affinity.
(5-Bromo-2-fluoropyridin-3-yl)(piperidin-1-yl)methanone C₁₁H₁₂BrFN₂O 287.14 5-Bromo, 2-fluoro pyridine; piperidine Replaces 4-methylpiperazine with piperidine, reducing nitrogen content and molecular weight.
(2-Bromo-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone C₁₃H₁₄BrF₃N₂O 351.16 2-Bromo, 5-trifluoromethyl phenyl; 4-methylpiperazine Substitutes pyridine with a phenyl ring bearing trifluoromethyl, enhancing hydrophobicity and steric bulk.
(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone (Intermediate from ) C₁₂H₁₇N₃O 231.29 4-Aminophenyl; 4-methylpiperazine Demonstrates the use of 4-methylpiperazine in coupling reactions for drug-like molecules.

Key Observations:

Piperazine derivatives are often preferred in drug design for their balanced basicity and conformational flexibility . In contrast, the piperidine analog (Entry 2) lacks the methyl group and secondary nitrogen, which may reduce its metabolic stability or target affinity .

Substituent Effects :

  • The 5-bromo-2-fluoropyridine core in the target compound offers a balance of steric bulk (bromo) and electronegativity (fluoro), which can direct regioselective reactions or influence binding in biological systems. Similar halogenated pyridines are recurrent motifs in kinase inhibitors .
  • The trifluoromethyl-phenyl derivative (Entry 3) exemplifies how aromatic ring substitution alters physicochemical properties. The trifluoromethyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Synthetic Utility: The intermediate (4-aminophenyl)(4-methylpiperazin-1-yl)methanone (Entry 4) highlights the role of 4-methylpiperazine in facilitating coupling reactions, as seen in the synthesis of complex molecules like kinase inhibitors .

Biological Activity

(5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 2-position of the pyridine ring, connected to a piperazine moiety. Understanding its biological activity is crucial for its application in drug development and chemical biology.

The synthesis of (5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone involves several key steps:

  • Bromination and Fluorination : The starting material, 5-bromo-2-fluoropyridine, undergoes bromination and fluorination to introduce the respective halogens at specified positions on the pyridine ring.
  • Formation of the Piperazine Ring : The compound is reacted with 4-methylpiperazine in the presence of a base, facilitating the formation of the desired piperazine derivative.
  • Purification : The final product is purified through techniques such as recrystallization or chromatography to ensure high purity levels.

Biological Activity

The biological activity of (5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone has been investigated in various studies, revealing its potential as a pharmacophore in drug development.

The mechanism of action typically involves the compound's interaction with specific molecular targets, such as receptors or enzymes. This binding modulates their activity, influencing downstream signaling pathways. The exact mechanism can vary depending on the biological context and target.

Pharmacological Studies

Research indicates that this compound exhibits significant activity against various cell lines, particularly in cancer research. For instance, studies have shown that similar compounds with pyridine and piperazine structures can inhibit cell proliferation in leukemia models, suggesting potential anticancer properties .

Comparative Analysis with Similar Compounds

A comparative analysis with related compounds highlights unique aspects of (5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone:

Compound NameKey FeaturesBiological Activity
1-(5-Chloro-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanoneChlorine instead of BromineModerate anticancer activity
1-(5-Bromo-2-chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanoneCombination of Bromine and ChlorineEnhanced receptor binding affinity
1-(5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)ethanoneEthanol substitutionLower cytotoxicity compared to methanone derivative

This table illustrates how variations in halogen substitution can influence biological activity and pharmacokinetics.

Case Studies and Research Findings

Recent studies have explored the efficacy of (5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone in various biological assays:

  • Anticancer Activity : In vitro studies demonstrated that compounds similar to (5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone inhibited proliferation in L1210 mouse leukemia cells with IC50 values in the nanomolar range .
  • Neuroprotective Effects : Investigations into related compounds have suggested potential neuroprotective properties, which could be relevant for conditions like Parkinson's disease .
  • Antibacterial Properties : Some derivatives have shown promise against gram-positive bacterial infections, indicating a broader spectrum of biological activity beyond anticancer effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via coupling reactions between halogenated pyridine derivatives and piperazine-containing intermediates. For example, Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) under inert atmospheres (argon) at elevated temperatures (~140°C) is effective for forming aryl-aryl bonds. Post-reaction purification via silica gel column chromatography (using gradients like ethyl acetate/hexane) ensures high purity . Optimization involves adjusting catalyst loading, solvent polarity, and reaction time.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns on the pyridine and piperazine rings. Fluorine (19^{19}F NMR) and bromine isotopes (79/81^{79/81}Br) provide additional electronic environment insights.
  • XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths, angles, and intermolecular interactions. SHELXL refinement is suitable for small-molecule crystallography, especially for halogenated systems .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and isotopic patterns, particularly for bromine (characteristic 1:1 doublet for 79^{79}Br/81^{81}Br) .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodology : Test solubility in polar (DMSO, water) and non-polar solvents (toluene, DCM) via gravimetric or UV-Vis methods. Stability studies under varying pH (e.g., simulated physiological buffers) and temperatures (4°C, 25°C, 37°C) using HPLC monitoring detect degradation products. Evidence suggests DMSO is a preferred solvent for stock solutions due to moderate solubility (~56 mg/mL) .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence reactivity and binding affinity?

  • Methodology :

  • Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) analyze electron-withdrawing effects of Br/F on the pyridine ring’s charge distribution. Fukui indices predict electrophilic/nucleophilic sites for functionalization.
  • Experimental Validation : Compare reaction rates of bromo-fluoro derivatives with non-halogenated analogs in nucleophilic aromatic substitution. Bioactivity assays (e.g., enzyme inhibition) quantify halogen-driven binding differences .

Q. What strategies resolve contradictions in biological activity data across different assay models?

  • Methodology :

  • Dose-Response Analysis : Test compound efficacy in orthogonal assays (e.g., cell-free enzymatic vs. cell-based assays) to identify off-target effects or assay-specific artifacts.
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., using rat liver S9 fractions) to rule out rapid metabolism as a cause of false negatives .
  • Data Normalization : Use reference standards (e.g., JNJ-7777120 for histamine receptor studies) to calibrate activity thresholds .

Q. How can molecular docking predict target engagement despite conformational flexibility in the piperazine moiety?

  • Methodology :

  • Flexible Docking : Use software like AutoDock Vina or Schrödinger Glide to sample piperazine ring conformers. Restrain pyridine core positions based on crystallographic data from analogs (e.g., BAY-885, a related piperazine-pyridine methanone) .
  • MD Simulations : Run molecular dynamics (50–100 ns) in explicit solvent to assess conformational stability of the ligand-receptor complex. MM-GBSA calculations estimate binding free energy contributions .

Q. What synthetic challenges arise in scaling up halogenated methanones, and how are they addressed?

  • Methodology :

  • Purification : Bromine/fluorine substituents increase molecular weight and polarity, complicating crystallization. Use mixed solvents (e.g., DCM/hexane) for recrystallization.
  • Byproduct Mitigation : Monitor for dehalogenation byproducts (e.g., via LC-MS) and optimize reaction stoichiometry to minimize excess reagents. Evidence suggests microwave-assisted synthesis reduces side reactions in similar systems .

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